3,8-Dimethylacenaphthenequinone
Overview
Description
3,8-Dimethylacenaphthenequinone is a useful research compound. Its molecular formula is C14H10O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis and Oxidation
Electrochemical oxidation studies involving compounds similar to 3,8-Dimethylacenaphthenequinone, such as 2,3-dimethylhydroquinone, demonstrate the potential for creating environmentally friendly methods with high atomic economy. These methods involve generating products via various electrochemical mechanisms, indicating a route for innovative synthesis processes in chemical manufacturing (Hosseiny Davarani et al., 2006).
Antiproliferative and Anticancer Effects
Compounds structurally related to this compound, such as certain dimeric naphthoquinones, have been found to exhibit promising antiproliferative and multidrug resistance-reversing effects in cancer cell lines. This indicates the potential of this compound and its derivatives in cancer treatment and drug resistance modulation (Rauf et al., 2015).
Biosynthetic Applications
In the realm of biosynthesis, compounds like this compound have been studied in the context of antibiotic production. For example, enzymes involved in the biosynthesis of aminocoumarin antibiotics, which are structurally related to this compound, have been characterized, suggesting potential applications in antibiotic synthesis and related fields (Pojer et al., 2003).
Development of Chemotherapeutic Agents
Research into plant-derived compounds, including quinones and related structures, has led to the discovery and development of new chemotherapeutic agents. This area of research highlights the potential of compounds like this compound in the design of novel drugs for treating various diseases, including cancer (Lee, 2010).
Mechanism of Action
Target of Action
It is known to be a useful intermediate in the preparation of fluorinated and trifluoromethylated corannulenes .
Mode of Action
The mode of action of 3,8-Dimethylacenaphthenequinone involves a series of chemical reactions. For instance, it undergoes an aldol condensation with 3-pentanone under basic conditions . This reaction is part of a larger process that transforms planar polyarenes into curved fused-ring systems .
Biochemical Pathways
The transformation of planar aromatic molecules into π-extended non-planar structures is a challenging task. This process requires the natural trigonal planar geometry of the sp²-hybridised carbon atoms to become non-planar . The angle strain associated with this pyramidalization needs to be overcome in any viable synthesis . This necessitates the application of either high-energy reaction conditions or high-energy precursors .
Pharmacokinetics
Its physical properties such as melting point (2060 to 2100 °C) and predicted boiling point (4082±350 °C) and density (1310±006 g/cm³) have been reported .
Result of Action
The result of the action of this compound is the successful transformation of a planar polyarene into a curved geometry by creating new C-C bonds along the rim of the molecular structure . This is illustrated in a 20-minute synthesis of corannulene, a fragment of fullerene C60, in 66% yield through ball milling of planar tetrabromomethylfluoranthene precursor under ambient conditions .
Action Environment
The action of this compound is influenced by the environment in which the reactions take place. For instance, mechanochemical forces can successfully transform a planar polyarene into a curved geometry without requiring inert conditions or organic solvents . This method provides better yields within shorter reaction times and opens up a new reaction space for inducing curvature at a molecular level .
Properties
IUPAC Name |
3,8-dimethylacenaphthylene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-7-3-5-9-6-4-8(2)11-12(9)10(7)13(15)14(11)16/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVJXPYFESLYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=C1)C=CC(=C3C(=O)C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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